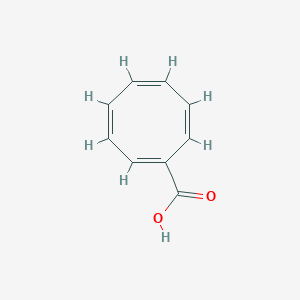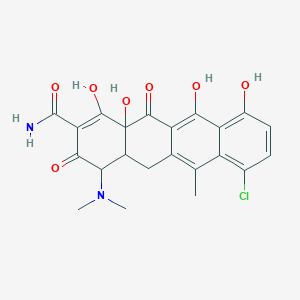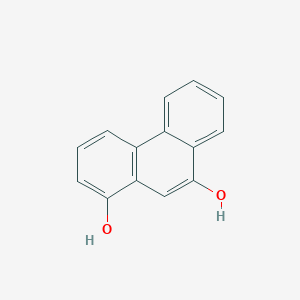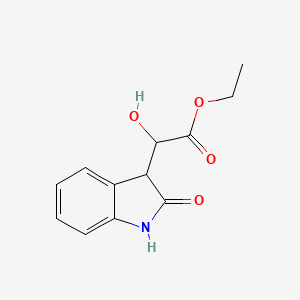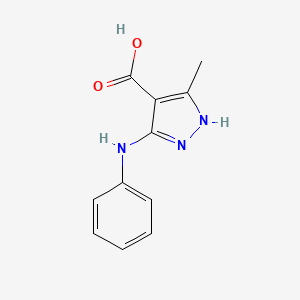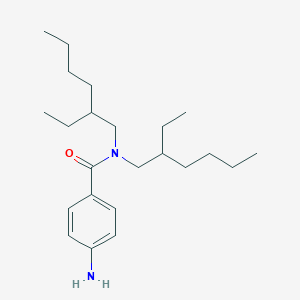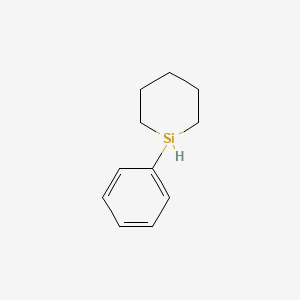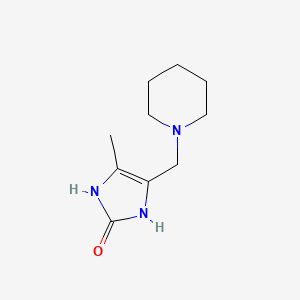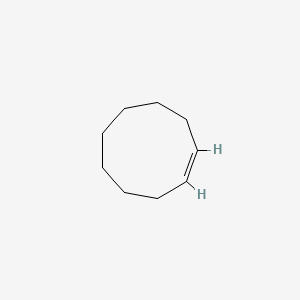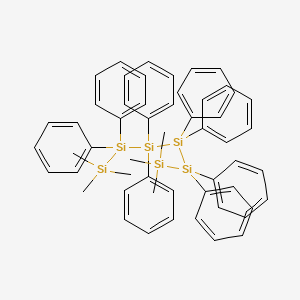
Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane: is a unique organosilicon compound with the molecular formula C54H58Si6 and a molecular weight of 875.58 g/mol This compound is characterized by its six silicon atoms, each bonded to phenyl and methyl groups, forming a highly symmetrical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
Scientific Research Applications
1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The phenyl and methyl groups attached to the silicon atoms also play a role in modulating the compound’s properties and reactivity .
Comparison with Similar Compounds
- 1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione
- 1,1,1,6,6,6-hexaphenyl-3-methyl-3-hexene
- 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane
- 1,1,1,6,6,6-hexaphenyl-hexane-2,5-dione
Uniqueness: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane stands out due to its highly symmetrical structure and the presence of multiple silicon atoms. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
89634-96-8 |
|---|---|
Molecular Formula |
C54H58Si6 |
Molecular Weight |
875.5 g/mol |
IUPAC Name |
[diphenyl(trimethylsilyl)silyl]-[[diphenyl(trimethylsilyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C54H58Si6/c1-55(2,3)57(47-31-15-7-16-32-47,48-33-17-8-18-34-48)59(51-39-23-11-24-40-51,52-41-25-12-26-42-52)60(53-43-27-13-28-44-53,54-45-29-14-30-46-54)58(56(4,5)6,49-35-19-9-20-36-49)50-37-21-10-22-38-50/h7-46H,1-6H3 |
InChI Key |
IXJFUGGPAKDQJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
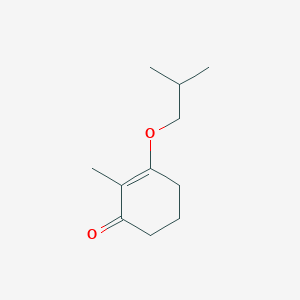
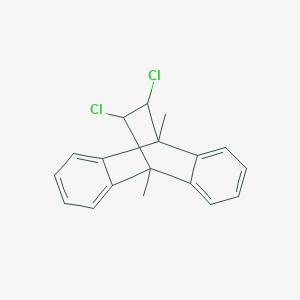
![11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide](/img/structure/B11951034.png)
